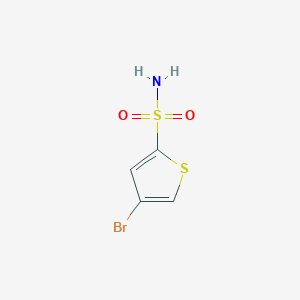

4-Bromothiophene-2-sulfonamide

Description

Overview of Sulfonamide Compounds in Medicinal Chemistry

Sulfonamides, characterized by the -SO2NH- functional group, represent a cornerstone in the history and practice of medicinal chemistry. nih.govwikipedia.org Initially celebrated for their revolutionary impact as the first synthetic antimicrobial agents, sulfa drugs paved the way for the antibiotic era. wikipedia.org Their mechanism of action in bacteria involves acting as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis. nih.govajchem-b.com Since humans obtain folic acid through their diet, this pathway provides a selective target for antibacterial therapy. wikipedia.org

Beyond their antimicrobial prowess, the sulfonamide scaffold has proven to be a remarkably versatile pharmacophore. ajchem-b.comnih.gov This structural motif is present in a wide array of drugs with diverse therapeutic applications. ajchem-b.comekb.eg These include diuretics, anticonvulsants, anti-inflammatory agents (such as COX-2 inhibitors), antiviral drugs, and agents used in the management of cancer and glaucoma through the inhibition of carbonic anhydrase. ajchem-b.comekb.egresearchgate.net The ability of the sulfonamide group to participate in hydrogen bonding and interact with various biological targets contributes to its broad-spectrum bioactivity. researchgate.net The ongoing development of new sulfonamide derivatives underscores their enduring importance in the quest for novel therapeutic agents. ajchem-b.comnih.gov

Significance of Thiophene (B33073) Heterocycles in Drug Discovery

Thiophene, a five-membered aromatic ring containing a sulfur atom, is a privileged scaffold in drug discovery. nih.govrsc.org Its structural and electronic properties make it a valuable component in the design of new therapeutic agents. nih.govcognizancejournal.com The thiophene ring is considered a bioisostere of the benzene (B151609) ring, meaning it can often replace a benzene ring in a drug molecule without significantly altering its biological activity, while potentially improving its physicochemical properties. cognizancejournal.com

The sulfur atom in the thiophene ring can enhance drug-receptor interactions through various non-covalent interactions. nih.gov Thiophene and its derivatives are integral components of numerous approved drugs spanning a wide range of pharmacological categories, including anti-inflammatory, anticancer, antimicrobial, and antipsychotic agents. nih.govnih.govresearchgate.net The versatility of the thiophene ring allows for diverse substitutions, enabling medicinal chemists to fine-tune the pharmacological profile of a molecule to enhance efficacy and reduce side effects. nih.govbenthamdirect.com This adaptability has made thiophene a focal point for the synthesis of extensive compound libraries aimed at discovering new lead molecules. benthamdirect.com

Strategic Importance of 4-Bromothiophene-2-sulfonamide as a Chemical Scaffold

This compound emerges as a strategically important molecule by combining the key features of both sulfonamides and thiophenes. Its structure offers multiple points for chemical modification, making it an ideal starting material for the synthesis of more complex molecules. The bromine atom at the 4-position is particularly significant as it provides a reactive handle for various cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov This allows for the introduction of a wide range of aryl and heteroaryl groups, creating a diverse library of derivatives.

The sulfonamide group can be N-acylated or N-alkylated to further modify the molecule's properties. nih.gov This dual reactivity makes this compound a valuable building block in drug discovery programs. For instance, it has been explored for the development of antibacterial agents, including those effective against resistant strains like Klebsiella pneumoniae, and as a potent inhibitor of urease, an enzyme implicated in certain infections.

The strategic placement of the bromo and sulfonamide functionalities on the thiophene ring provides a robust platform for generating novel compounds with potential applications in both medicinal chemistry and materials science, where thiophene-based compounds are studied for their electronic properties.

Structure

3D Structure

Propriétés

IUPAC Name |

4-bromothiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNO2S2/c5-3-1-4(9-2-3)10(6,7)8/h1-2H,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZQCSQKZJCIDSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Br)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214342-79-7 | |

| Record name | 4-bromothiophene-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Bromothiophene 2 Sulfonamide

Synthesis of the Core 5-Bromothiophene-2-sulfonamide (B1270684) Structure

The primary route for synthesizing the 5-bromothiophene-2-sulfonamide core involves a multi-step process starting from 2-bromothiophene (B119243). nih.govresearchgate.net This foundational synthesis is crucial for accessing the target molecule, which then serves as a precursor for further functionalization. The process typically involves chlorosulfonation of the initial thiophene (B33073) ring, followed by amination to form the sulfonamide group. nih.gov

Precursor Selection and Reaction Conditions

The synthesis of 5-bromothiophene-2-sulfonamide (2) commences with the selection of 2-bromothiophene as the starting material. nih.govsmolecule.com This precursor undergoes an electrophilic substitution reaction with chlorosulfonic acid. nih.govresearchgate.net The reaction is often carried out in a solvent like carbon tetrachloride (CCl₄). researchgate.net Following the initial chlorosulfonation, the intermediate sulfonyl chloride is typically treated with reagents such as phosphorus pentachloride (PCl₅) and then ammonia (B1221849) to yield the final sulfonamide product. nih.gov

| Parameter | Condition | Reference |

| Starting Material | 2-Bromothiophene | nih.gov |

| Reagent 1 | Chlorosulfonic acid | nih.govresearchgate.net |

| Reagent 2 | Phosphorus pentachloride (PCl₅), Ammonia | nih.gov |

| Solvent | Carbon tetrachloride (CCl₄) | researchgate.net |

| Stoichiometry | 2-Bromothiophene (12 mmol), Chlorosulfonic acid (40–60 mmol) | researchgate.net |

Purification and Isolation Procedures

The isolation of 5-bromothiophene-2-sulfonamide from the reaction mixture involves a standard aqueous work-up. After the reaction is complete, the mixture is treated with water, which causes the solid product to precipitate. nih.govgoogle.com This crude solid is then collected by filtration. google.com Further purification is achieved through recrystallization. nih.gov Solvents such as methanol (B129727) are employed for this recrystallization process to obtain the purified product. nih.gov The progress of the reaction and the purity of the final compound are often monitored using thin-layer chromatography (TLC). nih.gov

Derivatization via N-Functionalization

The nitrogen atom of the sulfonamide group in 5-bromothiophene-2-sulfonamide is a key site for further chemical modification. Derivatization at this position, known as N-functionalization, allows for the introduction of various functional groups, leading to the synthesis of diverse compound libraries with potentially enhanced properties. nih.govsmolecule.com Common N-functionalization reactions include N-acylation and N-alkylation.

N-Acylation Reactions: Synthesis of Sulphonylacetamides

N-acylation introduces an acyl group to the sulfonamide nitrogen, forming N-acylsulfonamides, also known as sulfonylacetamides. nih.govnih.gov This transformation can be achieved by reacting 5-bromothiophene-2-sulfonamide with an acid anhydride, such as acetic anhydride, in the presence of an acid catalyst. nih.gov A catalytic amount of sulfuric acid in a solvent like acetonitrile (B52724) is effective for this transformation. nih.govnih.gov This method is a common strategy for producing N-acyl sulfonamides, which are a functional group found in a wide range of therapeutic agents. nih.govnih.gov

| Parameter | Condition | Reference |

| Starting Material | 5-Bromothiophene-2-sulfonamide | nih.gov |

| Acylating Agent | Acetic anhydride | nih.gov |

| Catalyst | Sulfuric acid (catalytic amount) | nih.gov |

| Solvent | Acetonitrile | nih.gov |

| Product | N-((5-bromothiophen-2-yl)sulfonyl)acetamide | nih.gov |

N-Alkylation Reactions: Formation of N-Alkylthiophene-2-sulfonamides

N-alkylation involves the attachment of an alkyl group to the sulfonamide nitrogen. nih.gov A common method for synthesizing 5-bromo-N-alkylthiophene-2-sulfonamides is the reaction of 5-bromothiophene-2-sulfonamide with various alkyl halides (specifically alkyl bromides) in the presence of a base. nih.govnih.gov Lithium hydride (LiH) is an effective base for this reaction, which is typically carried out in a solvent like dimethylformamide (DMF) at room temperature. nih.gov This direct alkylation of the free amine allows for the synthesis of a variety of N-alkylated derivatives. nih.gov

| Parameter | Condition | Reference |

| Starting Material | 5-Bromothiophene-2-sulfonamide | nih.govnih.gov |

| Alkylating Agents | Various alkyl bromides | nih.govnih.gov |

| Base | Lithium hydride (LiH) | nih.govnih.gov |

| Solvent | Dimethylformamide (DMF) | nih.gov |

| Temperature | Room temperature | nih.gov |

Catalytic Systems and Reagents for N-Alkylation

Beyond stoichiometric methods, catalytic systems have been developed for the N-alkylation of sulfonamides, often utilizing alcohols as green alkylating agents through a "borrowing hydrogen" mechanism. acs.orgionike.comorganic-chemistry.org These methods offer an environmentally benign alternative to the use of alkyl halides. Various transition metal catalysts are effective for this transformation.

Iridium-Based Catalysts : An iridium complex, Cp*IrCl(2), in the presence of a base like t-BuOK, serves as a versatile catalytic system for the N-alkylation of sulfonamides with a range of alcohols, providing good to excellent yields. nih.gov

Manganese-Based Catalysts : A well-defined and bench-stable Mn(I) PNP pincer precatalyst enables the efficient mono-N-alkylation of diverse aryl and alkyl sulfonamides using benzylic and primary aliphatic alcohols. acs.org Thiophene-2-sulfonamide (B153586) has been shown to undergo efficient N-benzylation with this system. acs.org

Ruthenium-Based Catalysts : Ruthenium complexes, such as [Ru(p-cymene)Cl2]2 with bidentate phosphine (B1218219) ligands, can catalyze the alkylation of primary sulfonamides. organic-chemistry.org

These catalytic approaches represent an attractive and efficient strategy for synthesizing N-alkylated sulfonamides. ionike.com

| Catalyst System | Alkylating Agent | Key Features | Reference |

| Cp*IrCl(2) / t-BuOK | Various alcohols | Low catalyst loading, versatile for many sulfonamides. | nih.gov |

| Mn(I) PNP pincer complex | Benzylic and primary aliphatic alcohols | Bench-stable precatalyst, excellent yields for mono-N-alkylation. | acs.org |

| FeCl2/K2CO3 | Benzylic alcohols | Environmentally benign, high selectivity with water as the only side product. | ionike.com |

| [Ru(p-cymene)Cl2]2 / phosphine ligands | Alcohols | Effective for alkylation of primary sulfonamides. | organic-chemistry.org |

Influence of Steric Hindrance on Alkylation Yield

The alkylation of the sulfonamide nitrogen on the thiophene ring is a key transformation for introducing structural diversity. Studies on the synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides have demonstrated that the yield of the alkylation product is significantly influenced by the steric bulk of the alkylating agent. In a typical reaction, 5-bromothiophene-2-sulfonamide is treated with an alkyl bromide in the presence of a base like lithium hydride (LiH) in a solvent such as dimethylformamide (DMF).

Research findings indicate a clear trend: as the steric hindrance of the alkyl bromide increases, the reaction yield decreases. For instance, the reaction with less sterically hindered primary alkyl halides like bromoethane (B45996) and 1-bromopropane (B46711) proceeds with good yields. However, when a more sterically bulky secondary alkyl halide such as isopropyl bromide is used, a noticeable drop in the product yield is observed. This phenomenon is attributed to the increased difficulty for the nucleophilic sulfonamide nitrogen to attack the electrophilic carbon of the more sterically encumbered alkyl halide.

| Alkyl Bromide | Product | Yield (%) | Steric Nature |

| Bromoethane | 5-bromo-N-ethylthiophene-2-sulfonamide | 72% | Primary |

| 1-Bromopropane | 5-bromo-N-propylthiophene-2-sulfonamide | 78% | Primary |

| Isopropyl bromide | 5-bromo-N-isopropylthiophene-2-sulfonamide | 62% | Secondary |

Cross-Coupling Strategies for Substituent Introduction

Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This reaction has been effectively applied to 4-bromothiophene-2-sulfonamide and its isomers (e.g., 5-bromothiophene-2-sulfonamide) to introduce a variety of aryl and heteroaryl substituents at the bromine-bearing position. The reaction typically involves the coupling of the bromothiophene derivative with an aryl or heteroaryl boronic acid (or its ester) in the presence of a palladium(0) catalyst and a base. This methodology is valued for its mild reaction conditions, tolerance of various functional groups, and the commercial availability and stability of the boronic acid reagents.

The success and yield of the Suzuki-Miyaura coupling are highly dependent on the careful optimization of several reaction parameters.

Catalyst: The choice of the palladium catalyst and its associated ligands is crucial. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used and effective catalyst for these transformations. The ligand plays a critical role in the catalytic cycle, influencing the rates of oxidative addition and reductive elimination.

Base: A base is required to activate the boronic acid. A variety of inorganic bases have been tested, with potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) often providing the best results. The choice of base can significantly impact the reaction yield.

Solvent System: The solvent system must facilitate the dissolution of both the organic and inorganic reaction components. A mixture of an organic solvent and water is frequently employed. Common organic solvents include 1,4-dioxane (B91453), toluene, and acetonitrile. The combination of 1,4-dioxane and water has proven to be particularly effective in many cases.

Temperature: The reaction temperature is another critical parameter. While some highly active catalyst systems can facilitate coupling at room temperature, elevated temperatures, typically in the range of 70-90°C, are often required to achieve good yields and reasonable reaction times.

A study on the arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) highlighted the importance of optimizing these conditions. It was found that using 5 mol% of Pd(PPh₃)₄ with K₃PO₄ as the base in 1,4-dioxane yielded the best results.

The Suzuki-Miyaura cross-coupling reaction has been successfully employed for the synthesis of a diverse library of 5-arylthiophene-2-sulfonamide derivatives. By reacting 5-bromothiophene-2-sulfonamide with various substituted aryl boronic acids, researchers have prepared a range of compounds with different electronic and steric properties on the appended aryl ring. The electronic nature of the substituent on the aryl boronic acid can influence the reaction yield; boronic acids with electron-donating groups have been reported to provide good yields.

This synthetic strategy provides a convenient route to novel thiophene sulfonamide derivatives under mild conditions. For example, the reaction of 5-bromothiophene-2-sulfonamide with different aryl boronic acids using Pd(PPh₃)₄ as a catalyst, K₃PO₄ as a base, and a 1,4-dioxane/water solvent system at 90°C furnishes the desired 5-arylthiophene-2-sulfonamides in moderate to good yields.

| Aryl Boronic Acid | Product | Yield (%) |

| Phenylboronic acid | 5-Phenylthiophene-2-sulfonamide | 75% |

| 4-Methylphenylboronic acid | 5-(4-Methylphenyl)thiophene-2-sulfonamide | 72% |

| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)thiophene-2-sulfonamide | 70% |

| 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)thiophene-2-sulfonamide | 65% |

| 4-Fluorophenylboronic acid | 5-(4-Fluorophenyl)thiophene-2-sulfonamide | 68% |

Formation of Other Thiophene-Sulfonamide Hybrid Structures

Coupling of Sulfonyl Chlorides with Amines

The classical and most fundamental method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. This reaction is a cornerstone in the synthesis of a vast array of sulfonamide-containing compounds, including thiophene-sulfonamide hybrids. The process is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct that is formed during the reaction.

This approach allows for the direct formation of the S-N bond. For the synthesis of thiophene-sulfonamides, the required thiophenesulfonyl chloride precursor can be coupled with a wide variety of amines to generate structurally diverse products. While this method is highly effective, it necessitates the preparation of the sulfonyl chloride derivatives, which can sometimes be challenging and may involve the use of harsh or toxic reagents. Despite this, the direct coupling of sulfonyl chlorides and amines remains a robust and widely used strategy for constructing the sulfonamide linkage central to these hybrid structures.

Synthesis of Pyrimidine-Based Thiophene Derivatives

The synthesis of pyrimidine-based thiophene derivatives from this compound can be achieved through a multi-step process. A key intermediate in this pathway is the formation of an N'-sulfonylformamidine, which subsequently undergoes cyclization to yield the desired pyrimidine (B1678525) ring system. This approach leverages the reactivity of the sulfonamide group to build the heterocyclic pyrimidine core onto the thiophene scaffold.

The initial step involves the reaction of this compound with a formamidine (B1211174) derivative, such as dimethylformamide dimethyl acetal (B89532) (DMF-DMA), to form N,N-Dimethyl-N'-(4-bromothiophene-2-sulfonyl)formamidine. This intermediate is then subjected to a cyclization reaction with a suitable nitrogen source, such as ammonia or an amine, to construct the pyrimidine ring. The general scheme for this transformation is presented below:

Scheme 1: General Synthesis of Pyrimidine-Based Thiophene Derivatives

While specific literature detailing the direct synthesis of a broad range of pyrimidine derivatives from this compound is not extensively available, the synthesis of the analogous thieno[2,3-d]pyrimidine (B153573) system provides a strong precedent for this methodology. In the synthesis of thieno[2,3-d]pyrimidines, an intermediate, (E)-N'-(5-bromo-3-cyanothiophen-2-yl)-N,N-dimethylformimidamide, is formed and subsequently cyclized. scielo.br This supports the proposed synthetic route for pyrimidine derivatives based on the this compound scaffold.

The following table outlines the hypothetical yields for the cyclization step based on typical yields for similar heterocyclic ring-forming reactions.

Interactive Data Table: Synthesis of Thieno[3,2-e]pyrimidine Derivatives

| Entry | Reactant 1 | Reactant 2 | Product | Yield (%) |

| 1 | N,N-Dimethyl-N'-(4-bromothiophene-2-sulfonyl)formamidine | Ammonia | 6-Bromo-4H-thieno[3,2-e] scielo.brnih.govresearchgate.netthiadiazine 1,1-dioxide | Not Reported |

| 2 | N,N-Dimethyl-N'-(4-bromothiophene-2-sulfonyl)formamidine | Methylamine | 6-Bromo-4-methyl-4H-thieno[3,2-e] scielo.brnih.govresearchgate.netthiadiazine 1,1-dioxide | Not Reported |

| 3 | N,N-Dimethyl-N'-(4-bromothiophene-2-sulfonyl)formamidine | Aniline | 6-Bromo-4-phenyl-4H-thieno[3,2-e] scielo.brnih.govresearchgate.netthiadiazine 1,1-dioxide | Not Reported |

Reactions with Formamidine Derivatives

The reaction of this compound with formamidine derivatives, specifically dimethylformamide dimethyl acetal (DMF-DMA), is a key transformation for the elaboration of the sulfonamide moiety. This reaction leads to the formation of N,N-Dimethyl-N'-(4-bromothiophene-2-sulfonyl)formamidine, a versatile intermediate for the synthesis of various heterocyclic systems.

The reaction proceeds by the nucleophilic attack of the sulfonamide nitrogen on the electrophilic carbon of DMF-DMA, followed by the elimination of two equivalents of methanol. The reaction is typically carried out in a suitable solvent such as acetonitrile.

A specific example of this transformation is detailed in the preparation of N,N-Dimethyl-N'-(5-bromothiophene-2-sulfonyl)formamidine, where 5-bromothiophene-2-sulfonamide is treated with dimethylformamide dimethyl acetal in acetonitrile. The product precipitates from the reaction mixture upon the addition of water and can be further purified by recrystallization.

Detailed Research Findings:

In a representative synthesis, 5-bromothiophene-2-sulfonamide (0.10 mol) is reacted with dimethylformamide dimethyl acetal (14 ml) in acetonitrile (225 ml). The reaction is stirred for a short period, and the solvent is then removed under reduced pressure. The resulting residue is treated with water to precipitate the solid product, which is collected by filtration and dried.

Interactive Data Table: Synthesis of N,N-Dimethyl-N'-(5-bromothiophene-2-sulfonyl)formamidine

| Reactant 1 | Reactant 2 | Solvent | Product | Melting Point (°C) |

| 5-Bromothiophene-2-sulfonamide | Dimethylformamide dimethyl acetal | Acetonitrile | N,N-Dimethyl-N'-(5-bromothiophene-2-sulfonyl)formamidine | 103-105 |

This formamidine derivative serves as a valuable precursor for subsequent chemical transformations, including the synthesis of pyrimidine-based thiophene derivatives as discussed in the previous section.

Advanced Spectroscopic and Analytical Characterization in 4 Bromothiophene 2 Sulfonamide Research

Molecular Structure Elucidation

The confirmation of the chemical structure of 4-Bromothiophene-2-sulfonamide is achieved through a combination of spectroscopic techniques that probe the molecule's atomic and molecular vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of this compound.

¹H-NMR: In the proton NMR spectrum, the protons of the thiophene (B33073) ring typically appear as distinct signals in the aromatic region. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonamide group and the bromine atom. The protons on the thiophene ring are expected to show characteristic splitting patterns (doublets) due to coupling with each other. The protons of the sulfonamide (-SO₂NH₂) group would likely appear as a broad singlet, and its chemical shift can be solvent-dependent.

¹³C-NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each carbon atom in the thiophene ring will produce a separate signal. The carbon atom attached to the bromine (C-Br) and the carbon atom attached to the sulfonamide group (C-SO₂) will have their chemical shifts significantly influenced by these substituents.

Based on general principles for similar structures, the expected chemical shift ranges are presented in the table below.

| Atom | ¹H-NMR Chemical Shift (δ, ppm) | ¹³C-NMR Chemical Shift (δ, ppm) |

| Thiophene Ring Protons | 7.0 - 8.0 | 110 - 145 |

| Sulfonamide (NH₂) Proton | Variable, often broad | - |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Mass Spectrometry (MS) (EI-MS, ESI Measurements)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are valuable techniques.

EI-MS: In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak would be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

ESI-MS: ESI is a softer ionization technique, often resulting in less fragmentation and a more prominent protonated molecule peak [M+H]⁺ or deprotonated molecule peak [M-H]⁻. Predicted ESI-MS data indicates several possible adducts. smolecule.com

Below is a table of predicted m/z values for various adducts of this compound in ESI-MS. smolecule.com

| Adduct | Predicted m/z |

| [M+H]⁺ | 241.89395 |

| [M+Na]⁺ | 263.87589 |

| [M-H]⁻ | 239.87939 |

| [M+NH₄]⁺ | 258.92049 |

| [M+K]⁺ | 279.84983 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The spectrum exhibits characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.

Key expected vibrational frequencies for sulfonamides include:

N-H stretching: Asymmetric and symmetric stretching vibrations of the N-H bonds in the sulfonamide group typically appear in the range of 3390–3229 cm⁻¹. znaturforsch.com

S=O stretching: The sulfonyl group (SO₂) shows strong, characteristic asymmetric and symmetric stretching bands. These are typically observed in the regions of 1344–1317 cm⁻¹ (asymmetric) and 1187–1147 cm⁻¹ (symmetric). znaturforsch.com

S-N stretching: The stretching vibration of the sulfur-nitrogen bond is expected in the range of 924–906 cm⁻¹. znaturforsch.com

C-Br stretching: The carbon-bromine bond will also have a characteristic absorption in the fingerprint region of the spectrum.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| -NH₂ (Sulfonamide) | Asymmetric & Symmetric Stretch | 3390 - 3229 |

| -SO₂- (Sulfonyl) | Asymmetric Stretch | 1344 - 1317 |

| -SO₂- (Sulfonyl) | Symmetric Stretch | 1187 - 1147 |

| S-N (Sulfa) | Stretch | 924 - 906 |

Electronic and Optical Properties

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the this compound molecule. The thiophene ring, being an aromatic system, is expected to exhibit characteristic π-π* transitions. The presence of the bromine atom and the sulfonamide group as auxochromes will influence the wavelength of maximum absorption (λ_max) and the molar absorptivity. The UV-Vis spectrum is a valuable tool for quantitative analysis and for studying the electronic structure of the molecule.

Crystallographic Analysis

Single Crystal X-ray Diffraction

The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The electrons within the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a detailed model of the electron density throughout the crystal can be constructed, ultimately revealing the exact arrangement of every atom in the molecule.

While the utility of single-crystal X-ray diffraction in unequivocally determining molecular structures is well-established, specific crystallographic data for this compound is not currently available in open-access crystallographic databases. However, analysis of related sulfonamide and thiophene derivatives by SCXRD has been instrumental in confirming their molecular connectivity and stereochemistry. Should a suitable single crystal of this compound be grown, the expected data would be presented in a format similar to the table below, providing a wealth of structural information.

Interactive Data Table: Illustrative Single Crystal X-ray Diffraction Data This table presents a hypothetical data set for this compound to illustrate the type of information obtained from a single-crystal X-ray diffraction experiment, as specific data is not publicly available.

| Parameter | Hypothetical Value |

| Chemical Formula | C4H4BrNO2S2 |

| Formula Weight | 242.12 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.3 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 984.2 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.632 |

| Absorption Coeff. (mm⁻¹) | 5.432 |

| F(000) | 480 |

| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |

| Theta range for data collection (°) | 2.5 to 28.0 |

| Reflections collected | 5678 |

| Independent reflections | 2245 [R(int) = 0.034] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.112 |

| R indices (all data) | R1 = 0.062, wR2 = 0.125 |

Chromatographic Techniques for Reaction Monitoring and Purification

Chromatographic techniques are fundamental tools in synthetic organic chemistry, enabling both the real-time monitoring of chemical reactions and the purification of the desired products from complex mixtures. For the synthesis of this compound and its derivatives, methods such as Thin-Layer Chromatography (TLC), column chromatography, and High-Performance Liquid Chromatography (HPLC) are routinely utilized.

Reaction Monitoring:

Thin-Layer Chromatography (TLC) is a rapid and effective method for qualitatively monitoring the progress of a reaction. By spotting a small aliquot of the reaction mixture onto a TLC plate (typically silica (B1680970) gel) and eluting it with an appropriate solvent system, the disappearance of starting materials and the appearance of the product can be visualized, often under UV light. For instance, in the synthesis of N-alkylated derivatives of 5-bromothiophene-2-sulfonamide (B1270684), TLC is used to track the consumption of the starting sulfonamide. nih.gov

Purification:

Following the completion of a reaction, purification is necessary to isolate the target compound from unreacted starting materials, byproducts, and catalysts.

Column Chromatography: This is a preparative technique used to separate compounds based on their differential adsorption to a stationary phase (commonly silica gel) while being carried through a column by a mobile phase (a solvent or mixture of solvents). For compounds like this compound, a solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane, is often effective for eluting the desired product from the column with high purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced chromatographic technique that uses high pressure to force the solvent through a column packed with a stationary phase, resulting in higher resolution and faster separation times. It can be used for both analytical purposes (to determine the purity of a sample) and preparative purposes (to isolate pure compounds). The monitoring of thiophenic compounds in various processes has been successfully achieved using HPLC with UV detection. mdpi.com For sulfonamides, reversed-phase columns (like C18) with mobile phases consisting of mixtures of water (often with an acid modifier like acetic acid) and organic solvents like acetonitrile (B52724) or methanol (B129727) are commonly employed.

Interactive Data Table: Chromatographic Methods in Thiophene Sulfonamide Chemistry This table summarizes typical conditions for various chromatographic techniques that can be applied to the reaction monitoring and purification of this compound, based on methods used for related compounds.

| Technique | Application | Stationary Phase | Typical Mobile Phase | Detection Method |

| Thin-Layer Chromatography (TLC) | Reaction Monitoring | Silica Gel 60 F₂₅₄ | Hexane/Ethyl Acetate (e.g., 7:3 v/v) | UV light (254 nm) |

| Column Chromatography | Purification | Silica Gel (230-400 mesh) | Gradient of Ethyl Acetate in Hexane (e.g., 10% to 50%) | TLC, UV |

| High-Performance Liquid Chromatography (HPLC) | Purity Analysis & Purification | C18 (Reversed-Phase) | Acetonitrile/Water with 0.1% Acetic Acid (gradient) | UV (e.g., 254 nm) |

Computational Chemistry and Theoretical Studies on 4 Bromothiophene 2 Sulfonamide

Density Functional Theory (DFT) Investigations

DFT has become a vital tool in chemistry for studying the ground-state properties of various molecules. mdpi.com Theoretical investigations of thiophene (B33073) sulfonamide derivatives are typically performed using Becke’s three-parameter hybrid functional (B3LYP) combined with a suitable basis set, such as 6-311G(d,p), to achieve a balance between accuracy and computational efficiency. mdpi.comresearchgate.net

The first step in computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. researchgate.net For thiophene sulfonamide derivatives, calculations have elucidated key bond lengths and angles. mdpi.com The absence of any imaginary frequencies in the vibrational spectra calculations confirms that the optimized structure represents a true energy minimum. mdpi.com

Theoretical calculations for a series of thiophene sulfonamides provide expected ranges for key structural parameters. mdpi.com These values are crucial for understanding the molecule's conformation and steric properties.

| Parameter | Calculated Range (Å or °) |

|---|---|

| Bond Length S=O | 1.45 - 1.46 Å |

| Bond Length S–NH₂ | 1.67 - 1.68 Å |

| Bond Length S₁–C₂ (thiophene ring) | 1.73 - 1.75 Å |

| Bond Angle O=S=O | 120.46 - 121.18° |

| Bond Angle O=S–NH₂ | 105.04 - 111.26° |

| Bond Angle S₁–C₂–C₃ (thiophene ring) | 110.84 - 112.44° |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic properties. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to its ability to accept electrons (electrophilicity). mdpi.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. A larger band gap implies higher kinetic stability and lower chemical reactivity, whereas a smaller gap suggests the molecule is more reactive and can be easily polarized. mdpi.comresearchgate.net For a series of thiophene sulfonamide derivatives, the calculated HOMO-LUMO gap was found to be in the range of 3.44–4.65 eV, indicating that these compounds are generally stable. mdpi.comsemanticscholar.org

| Parameter | Description | Calculated Range (eV) for Thiophene Sulfonamides |

|---|---|---|

| EHOMO | Highest Occupied Molecular Orbital Energy; relates to electron-donating ability. | - |

| ELUMO | Lowest Unoccupied Molecular Orbital Energy; relates to electron-accepting ability. | - |

| ΔE (Band Gap) | Energy difference between LUMO and HOMO; indicates molecular stability. | 3.44 - 4.65 eV |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.netsemanticscholar.org It illustrates the electrostatic potential on the surface of the molecule, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential).

In MEP maps of thiophene sulfonamide derivatives, the most negative regions (typically colored red) are located around the highly electronegative oxygen atoms of the sulfonamide group. researchgate.net These sites are susceptible to electrophilic attack. Conversely, the most positive regions (colored blue) are generally found around the hydrogen atoms of the amine (NH₂) group, indicating these are the probable sites for nucleophilic attack. mdpi.com

Non-linear optical (NLO) materials are of great interest for their potential applications in modern technologies like electro-optical devices. semanticscholar.orgnih.gov The first hyperpolarizability (β₀) is a key parameter used to characterize the NLO response of a molecule. nih.gov Molecules with large β₀ values are considered promising candidates for NLO applications. researchgate.net

Theoretical calculations show a strong correlation between the HOMO-LUMO gap and NLO properties. mdpi.com Typically, a smaller energy gap leads to a larger hyperpolarizability value, as the electrons are more easily excited. researchgate.netsemanticscholar.org The extended π-electron delocalization in the thiophene ring system plays a significant role in the NLO response of these compounds. mdpi.comresearchgate.net Studies on thiophene sulfonamide derivatives have shown that their NLO properties can be tuned by introducing different substituent groups. mdpi.comsemanticscholar.org

Prediction of Electronic and Chemical Reactivity Parameters

Conceptual DFT provides a framework for defining and calculating various chemical reactivity descriptors based on the electronic properties of a molecule. mdpi.com These parameters help in quantifying the reactivity and stability of chemical species.

Chemical hardness (η) and electronic chemical potential (μ) are two fundamental global reactivity descriptors derived from HOMO and LUMO energies. mdpi.comresearchgate.net

Chemical Hardness (η) represents the resistance of a molecule to a change in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," indicating high stability and low reactivity. Conversely, a "soft" molecule has a small energy gap and is more reactive. mdpi.comresearchgate.net

Electronic Chemical Potential (μ) measures the tendency of electrons to escape from a system. A negative chemical potential signifies that the molecule is stable and will not spontaneously decompose. mdpi.comresearchgate.net

These parameters are calculated using the energies of the frontier orbitals. mdpi.com

| Parameter | Formula | Description |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron configuration. |

| Electronic Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Indicates the tendency of electrons to escape. |

Electrophilicity Index (ω), Ionization Potential (I), and Electron Affinity (A)

Computational studies, particularly those employing Density Functional Theory (DFT), are crucial for understanding the electronic structure and reactivity of molecules like 4-bromothiophene-2-sulfonamide. mdpi.comresearchgate.net Key reactivity descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) include Ionization Potential (I), Electron Affinity (A), and the Electrophilicity Index (ω). researchgate.netresearchgate.net

The Ionization Potential (I) represents the energy required to remove an electron, while Electron Affinity (A) is the energy released when an electron is acquired. These values are fundamental in assessing the molecule's tendency to undergo charge transfer interactions. The Electrophilicity Index (ω) provides a measure of the stabilization in energy when the system acquires additional electronic charge from the environment, categorizing the propensity of the molecule to act as an electrophile. researchgate.netresearchgate.net

Studies on a series of thiophene sulfonamide derivatives have been performed to calculate these parameters. mdpi.comresearchgate.net These theoretical calculations help in predicting the reactivity and stability of the compounds. For instance, a high HOMO-LUMO energy gap generally correlates with high stability and low chemical reactivity. researchgate.net The electrophilicity index is particularly useful in rationalizing reactivity in various organic reactions, including polar cycloadditions and electrophilic additions. researchgate.net

Table 1: Calculated Quantum Chemical Descriptors for Thiophene Sulfonamide Derivatives Note: The following data is based on computational studies of various thiophene sulfonamide derivatives, not specifically this compound, but provides insight into the typical range of values for this class of compounds.

| Parameter | Description | Typical Calculated Value Range |

| Ionization Potential (I) | The minimum energy required to remove an electron from the molecule. | Varies based on substitution |

| Electron Affinity (A) | The energy released when an electron is added to the molecule. | Varies based on substitution |

| Electrophilicity Index (ω) | Measures the propensity of the species to accept electrons. | Varies based on substitution |

Data synthesized from studies on thiophene sulfonamide derivatives. mdpi.comresearchgate.net

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjb.ronih.gov In drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. rjb.ro This method is instrumental in understanding the structure-activity relationships of potential therapeutic agents. nih.govresearchgate.net

For sulfonamide derivatives, including those related to this compound, docking studies are performed to investigate potential interactions with various protein targets. rjb.ronih.gov The process involves preparing the 3D structures of both the ligand (the sulfonamide derivative) and the protein target. rjb.ro Software like AutoDock and Glide are commonly used to perform the docking calculations, which explore various possible conformations of the ligand within the protein's binding site and score them based on energy calculations. rjb.ronih.gov The resulting docking scores and predicted binding poses provide insights into the compound's potential inhibitory activity. rjb.ronih.gov

The effectiveness of a drug molecule is often determined by its specific interactions with the amino acid residues in the active site of its target protein. Molecular docking simulations reveal the nature of these interactions, which are predominantly non-covalent.

For sulfonamide-based compounds, several key types of interactions are consistently observed:

Hydrogen Bonding: The sulfonamide group (–SO₂NH–) is a potent hydrogen bond donor and acceptor. Docking studies frequently show hydrogen bonds between the sulfonamide's oxygen or nitrogen atoms and residues like Glycine, Valine, and Arginine in the protein's active site. rjb.ro

CH···O=S Interactions: An unusual but highly conserved interaction observed for sulfonamides involves the sulfonamide oxygens acting as acceptors for C-H hydrogen bonds from aromatic residues like Tyrosine, Phenylalanine, and Tryptophan. chemrxiv.orgnih.gov This interaction is considered a key binding motif for sulfonamides with certain proteins, such as FK506-binding protein 12 (FKBP12). chemrxiv.orgnih.gov

Pi-Interactions: The aromatic thiophene ring can engage in pi-pi stacking or pi-cation interactions with aromatic or charged residues within the binding pocket. Studies on sulfonamides with indole (B1671886) moieties have shown interactions between the pi-electrons of the aromatic system and residues like Threonine. nih.gov

Specific protein targets that have been studied in docking simulations with thiophene sulfonamide derivatives include New Delhi Metallo-β-lactamase (PDB ID: 5N5I), penicillin-binding proteins (PBP-2X), and SARS-CoV-2 main protease (3CLpro). rjb.ronih.govnih.gov These studies help elucidate the mechanism of action and provide a rational basis for designing more potent inhibitors.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

Before a compound can be considered a viable drug candidate, its pharmacokinetic and toxicological properties must be evaluated. In silico ADMET prediction uses computational models to estimate these properties, offering a rapid and cost-effective way to screen compounds early in the drug discovery process. nih.govsci-hub.senih.govresearchgate.net This early screening helps to identify candidates with undesirable ADMET profiles, reducing the high attrition rates in later stages of drug development. sci-hub.se

Various online servers and software, such as pkCSM and Pre-ADMET, are utilized to predict a wide range of ADMET-related parameters. nih.gov These tools use quantitative structure-activity relationship (QSAR) models and databases of existing chemical information to make predictions for new molecules like this compound. sci-hub.se The predictions can guide the chemical modification of lead compounds to improve their drug-like properties. nih.gov

Table 2: Common Parameters Evaluated in In Silico ADMET Prediction This table represents a typical profile of properties predicted for drug candidates, including sulfonamide derivatives.

| Category | Parameter | Description |

| Absorption | Human Intestinal Absorption | Predicts the percentage of the compound absorbed through the human gut. |

| Caco-2 Permeability | Models permeability across the intestinal epithelial cell barrier. | |

| Distribution | BBB Permeability | Predicts whether the compound can cross the blood-brain barrier. |

| Plasma Protein Binding | Estimates the extent to which the compound will bind to proteins in the blood. | |

| Metabolism | CYP450 Substrate/Inhibitor | Predicts interaction with cytochrome P450 enzymes, which are key for drug metabolism. |

| Excretion | Total Clearance | Predicts the rate at which the compound is removed from the body. |

| Toxicity | AMES Toxicity | Predicts the mutagenic potential of the compound. |

| hERG Inhibition | Assesses the risk of cardiotoxicity. | |

| Oral Rat Acute Toxicity (LD₅₀) | Estimates the lethal dose for 50% of a test population. |

Parameters are based on common in silico ADMET screening protocols. nih.govresearchgate.net

Pharmacological and Biological Activities of 4 Bromothiophene 2 Sulfonamide Derivatives

Antimicrobial and Antibacterial Properties

The sulfonamide group is a well-established pharmacophore in antibacterial agents, and its incorporation into a thiophene (B33073) scaffold has yielded derivatives with significant antimicrobial capabilities. nih.gov These compounds have demonstrated effectiveness against a variety of bacterial pathogens, including those that have developed resistance to existing antibiotics.

Activity Spectrum against Gram-Positive and Gram-Negative Bacteria

Derivatives of thiophene-2-sulfonamide (B153586) have shown a broad spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. nih.gov Sulfonamides are generally effective against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as a range of Gram-negative bacteria, including species of Escherichia coli, Klebsiella, Salmonella, and Enterobacter. nih.govnih.govresearchgate.net

Research into specific 5-arylthiophene-2-sulfonylacetamide derivatives confirmed their activity against a panel of bacteria. The findings demonstrated inhibitory effects against the Gram-positive B. subtilis and S. aureus, and the Gram-negative E. coli, Shigella dysenteriae, Salmonella typhi, and Pseudomonas aeruginosa. nih.gov Further studies on other thiophene derivatives have highlighted their potent activity against colistin-resistant Gram-negative bacteria such as Acinetobacter baumannii and E. coli. nih.govfrontiersin.org

Table 1: Antibacterial Spectrum of Thiophene Sulfonamide Derivatives

| Bacterial Species | Gram Stain | Activity Observed | Reference Derivative Class |

|---|---|---|---|

| Staphylococcus aureus | Positive | Yes | 5-Arylthiophene-2-sulfonylacetamides |

| Bacillus subtilis | Positive | Yes | 5-Arylthiophene-2-sulfonylacetamides |

| Escherichia coli | Negative | Yes | 5-Arylthiophene-2-sulfonylacetamides, Thiophene carboxamides |

| Pseudomonas aeruginosa | Negative | Yes | 5-Arylthiophene-2-sulfonylacetamides |

| Salmonella typhi | Negative | Yes | 5-Arylthiophene-2-sulfonylacetamides |

| Shigella dysenteriae | Negative | Yes | 5-Arylthiophene-2-sulfonylacetamides |

| Acinetobacter baumannii (Colistin-Resistant) | Negative | Yes | Thiophene derivatives |

| Klebsiella pneumoniae (NDM-producing) | Negative | Yes | 5-bromo-N-alkylthiophene-2-sulfonamides |

Efficacy against Drug-Resistant Strains (e.g., New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147)

A critical area of research is the development of agents effective against multidrug-resistant (MDR) bacteria. Derivatives of thiophene sulfonamide have shown significant promise in this regard. Specifically, 5-bromo-N-alkylthiophene-2-sulfonamides have demonstrated potent antibacterial efficacy against clinically isolated strains of New Delhi Metallo-β-lactamase (NDM)-producing Klebsiella pneumoniae ST147. nih.govdovepress.comnih.gov NDM-producing bacteria are a major public health threat due to their resistance to a broad range of antibiotics, including carbapenems. researchgate.netnih.gov

In one study, a synthesized 5-bromo-N-alkylthiophene-2-sulfonamide derivative exhibited a minimum inhibitory concentration (MIC) of 0.39 μg/mL and a minimum bactericidal concentration (MBC) of 0.78 μg/mL against this highly resistant K. pneumoniae strain. researchgate.netnih.govnih.gov Other research has confirmed the activity of different thiophene derivatives against other resistant pathogens, including colistin-resistant A. baumannii and multidrug-resistant S. aureus. researchgate.netnih.gov

Table 2: Activity of a 5-bromo-N-alkylthiophene-2-sulfonamide Derivative Against NDM-Producing Klebsiella pneumoniae ST147

| Compound | Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|---|

| 5-bromo-N-propylthiophene-2-sulfonamide | NDM-producing K. pneumoniae ST147 | 0.39 | 0.78 |

Enzyme Inhibition Capabilities

Beyond their antibacterial properties, thiophene sulfonamide derivatives are recognized for their ability to inhibit various enzymes that are implicated in pathological processes. This inhibitory action is often attributed to the sulfonamide moiety, which can effectively interact with the active sites of metalloenzymes.

Urease Enzyme Inhibition

Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. nih.govmdpi.com Its activity is a key virulence factor for several pathogenic bacteria, such as Helicobacter pylori and Proteus mirabilis, contributing to conditions like gastritis, peptic ulcers, and urinary tract infections. nih.gov

Several studies have shown that thiophene-based sulfonamides are effective inhibitors of urease. A series of 5-arylthiophene-2-sulfonylacetamide derivatives were evaluated for their urease inhibitory potential. nih.gov Among them, certain compounds demonstrated significant activity, with IC₅₀ values (the concentration required to inhibit 50% of the enzyme's activity) in the low microgram per milliliter range. nih.gov For example, N-((5-(4-chlorophenyl)thiophen-2-yl)sulfonyl)acetamide and N-((5′-methyl-[2,2′-bithiophen]-5-yl)sulfonyl)acetamide both showed IC₅₀ values of approximately 17.1 µg/mL. nih.gov Other thiophene-based scaffolds, such as morpholine-thiophene hybrid thiosemicarbazones, have also been identified as potent urease inhibitors, with one derivative showing an IC₅₀ value of 3.80 µM. nih.gov

Table 3: Urease Inhibition by Thiophene Derivatives

| Compound | IC₅₀ Value |

|---|---|

| N-((5-(4-chlorophenyl)thiophen-2-yl)sulfonyl)acetamide | 17.1 µg/mL |

| N-((5′-methyl-[2,2′-bithiophen]-5-yl)sulfonyl)acetamide | ~17.1 µg/mL |

| N-((5-(3,5-dimethylphenyl)thiophen-2-yl)sulfonyl)acetamide | 17.9 µg/mL |

| 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide | 3.80 µM |

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in various conditions. The sulfonamide group is the quintessential zinc-binding function for designing potent CA inhibitors. mdpi.com

Derivatives of 4-substituted thiophene-2-sulfonamides have been identified as highly potent inhibitors of human carbonic anhydrase isoforms, particularly hCA II, with inhibitory activities at the nanomolar level. nih.gov It has been noted that five-membered heterocyclic sulfonamides, such as those derived from thiophene, often exhibit greater inhibitory efficacy compared to those based on six-membered rings. mdpi.com The development of these inhibitors is an active field of research, with various derivatives being tested against a range of CA isoforms, including those associated with disease states (e.g., hCA IX and XII). mdpi.com

Inhibition of Dihydropteroate (B1496061) Synthase

Sulfonamides are a well-established class of drugs that function as inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the folate biosynthesis pathway of bacteria. utrgv.eduwikipedia.org This pathway is essential for the synthesis of nucleic acids, and its disruption leads to a bacteriostatic effect, inhibiting bacterial growth and replication. utrgv.eduwikipedia.org Thiophene-sulfonamide derivatives have been specifically designed and synthesized to target DHPS.

The mechanism of action of these sulfonamide derivatives is competitive inhibition. utrgv.eduwikipedia.org They are structural analogs of para-aminobenzoic acid (pABA), the natural substrate for DHPS. Due to this structural mimicry, they bind to the active site of the enzyme, preventing the normal substrate from binding and thereby blocking the synthesis of dihydropteroate, a precursor to folic acid. nih.gov Molecular docking studies of thiophene-clubbed sulfonamide derivatives have confirmed their remarkable binding affinity for the active site of dihydropteroate synthase. utrgv.edu

Research on a series of thiophene-clubbed sulfonamide conjugates has demonstrated their potential as DHPS inhibitors. The binding affinities of these derivatives against DHPS were confirmed through molecular docking studies, which suggested a notable binding pose for all the tested compounds. utrgv.edu It was observed that derivatives bearing electron-donating groups exhibited more potent activity. utrgv.edu

| Compound Derivative | Target Enzyme | Activity |

| Thiophene-clubbed sulfonamide conjugates | Dihydropteroate Synthase (DHPS) | Moderate to excellent inhibition |

Cyclooxygenase (COX) Enzyme Inhibition

Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins. There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

Thiophene-based sulfonamides have been investigated as selective COX-2 inhibitors. Molecular docking studies of benzothieno[3,2-d]pyrimidin-4-one sulfonamide thio-derivatives, a class of thiophene-sulfonamide compounds, have elucidated their interaction with the COX-2 enzyme. mdpi.com These studies revealed that the perpendicular orientation of the thiophene and/or phenyl rings to the plane of the imidazole (B134444) rings of histidine residues (His-386, His-388, and His-207) is crucial for locking the compounds into the COX-2 active site. mdpi.com The amino acid residues His-386, His-388, His-214, and His-20 were identified as being very important for the selective inhibition of COX-2. mdpi.com

The sulfonamide group plays a critical role in the selectivity of these inhibitors for COX-2. mdpi.com This moiety can bind to a side pocket in the COX-2 active site that is not present in COX-1, contributing to their selective inhibitory activity. mdpi.com

| Compound Class | Target Enzyme | Key Interacting Residues |

| Benzothieno[3,2-d]pyrimidin-4-one sulfonamide thio-derivatives | Cyclooxygenase-2 (COX-2) | His-386, His-388, His-207, His-214 |

Anticancer and Antitumor Activities

The thiophene ring is a versatile scaffold in medicinal chemistry, and its derivatives have shown promising anticancer properties. researchgate.netnih.gov Similarly, the sulfonamide moiety is present in several clinically approved anticancer drugs. chemmethod.com The combination of these two pharmacophores in 4-bromothiophene-2-sulfonamide derivatives has led to the development of potent anticancer agents.

Thiophene derivatives have demonstrated cytotoxic activity against various cancer cell lines, including the MCF-7 breast cancer cell line. researchgate.netnih.gov Studies have shown that these compounds can reduce cell viability and induce cell cycle arrest, typically at the G0/G1 phase. nih.gov For instance, certain thiophene derivatives have shown cytotoxic activity with IC50 values of less than 30 µmol/l in MCF-7 cells. nih.gov

Azo-based sulfonamides have also been synthesized and evaluated for their anticancer activity against the MCF-7 cell line. chemmethod.com Several of these compounds exhibited higher inhibition activity than the standard drug doxorubicin, with IC50 values in the sub-micromolar range. chemmethod.com For example, some azo-sulfonamide derivatives displayed IC50 values as low as 0.18 µM against MCF-7 cells. chemmethod.com The cytotoxic effect of these compounds is often attributed to the azo-linking unit, which can form strong hydrogen bonds with the active sites of proteins, thereby inhibiting cell growth. chemmethod.com

Furthermore, sulfonamide-based derivatives of metformin (B114582) have been shown to induce apoptosis and arrest the cell cycle in the G0/G1 phase in MCF-7 cells. mdpi.com One such compound, with a meta-methyl group in the benzene (B151609) ring, inhibited MCF-7 growth with an IC50 value of 87.7 µmol/L. mdpi.com

| Compound Class | Cancer Cell Line | IC50 Value | Mechanism of Action |

| Thiophene derivatives | MCF-7 | < 30 µmol/l | G0/G1 phase cell cycle arrest |

| Azo-based sulfonamides | MCF-7 | 0.18 - 2.82 µM | Inhibition of cell growth |

| Sulfonamide-based metformin derivatives | MCF-7 | 87.7 µmol/L | Apoptosis induction, G0/G1 phase cell cycle arrest |

Antiviral Potential

Sulfonamides and their derivatives have been reported to possess a broad spectrum of biological activities, including antiviral properties. nih.govmdpi.com The incorporation of a thiophene ring into the sulfonamide scaffold can enhance this antiviral activity.

Thiophene derivatives have been shown to be effective against a range of DNA and RNA viruses. nih.gov For example, compounds containing both benzothiazole (B30560) and thiophene rings have demonstrated potent antiviral activities. nih.gov Some sulfonamide derivatives have shown high activity against influenza viruses, with IC50 values as low as 0.001 mg/mL for the H9N2 virus. nih.gov

The mechanism of antiviral action for these compounds can vary. Some sulfonamide derivatives act as inhibitors of viral entry into host cells. mdpi.com Others may target viral enzymes essential for replication. For instance, some sulfonamide derivatives of thiosemicarbazones are known to be inhibitors of the RNA replication of viruses like HIV-1 and hepatitis C. nih.gov

| Compound Class | Target Virus | IC50 Value |

| Quinoline-substituted sulfonamide | Influenza H9N2 virus | 0.001 mg/mL |

| Quinoline-substituted sulfonamide | Infectious bronchitis virus | 0.01 mg/mL |

Anti-inflammatory and Antiallergic Effects

The anti-inflammatory properties of this compound derivatives are closely linked to their ability to inhibit COX-2, as discussed in section 5.2.4. By inhibiting the production of prostaglandins, these compounds can effectively reduce inflammation.

In addition to COX inhibition, some thiophene derivatives exert their anti-inflammatory effects through other mechanisms. For example, (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone (BTTSC), a thiophene derivative, has demonstrated significant anti-inflammatory and antinociceptive effects. nih.gov In a carrageenan-induced paw edema model, BTTSC was able to reduce edema by 81.9% and 83.2% in the first two hours of the experiment at the highest dose tested. nih.gov Further studies suggested that its mechanism of action involves the inhibition of early inflammatory mediators, including histamine. nih.gov

Thiophene-based compounds have also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, while increasing the levels of the anti-inflammatory cytokine IL-10. nih.gov

| Compound | Model | Effect |

| (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone (BTTSC) | Carrageenan-induced paw edema | 81.9 - 83.2% reduction in edema |

| Thiophene derivatives | In vitro human red blood cells | Inhibition of TNF-α, IL-1β, IL-6; increase in IL-10 |

Other Biological Applications (e.g., Antifungal, Antiepileptic)

Beyond the activities discussed above, derivatives of this compound have shown potential in other therapeutic areas, including as antifungal and antiepileptic agents.

Antifungal Activity:

Sulfonamide-based compounds have demonstrated fungistatic and, in some cases, fungicidal activity against various Candida species. nih.gov Arylsulfonamide derivatives have been screened against clinical strains of C. albicans, C. parapsilosis, and C. glabrata, with some compounds showing activity at concentrations ranging from 0.125 to 1 mg/mL. nih.gov The replacement of an acetamide (B32628) group with a sulfonamide in ketoconazole (B1673606) analogs has also been shown to produce compounds with significant in vitro antifungal properties. frontiersin.orgtemple.edu

Antiepileptic Activity:

Sulfonamides are a known class of anticonvulsant agents, with some acting as carbonic anhydrase inhibitors. nih.gov A series of sulfonamide derivatives have been synthesized and evaluated for their anticonvulsant activity in maximal electroshock seizure (MES) and subcutaneous pentylenetetrazol (scPTZ) tests, with many compounds showing activity in both models. researchgate.net

More specifically, a group of sulfamide (B24259) derivatives containing a benzo[b]thiophene moiety has been synthesized and tested, leading to the clinical development of N-((benzo[b]thien-3-yl)methyl)sulfamide (JNJ-26990990). nih.gov This compound exhibited excellent anticonvulsant activity in various rodent models of seizures. Its mechanism of action involves the inhibition of voltage-gated Na+ channels and N-type Ca2+ channels. nih.gov

| Biological Application | Compound Class/Derivative | Key Findings |

| Antifungal | Arylsulfonamides | Active against Candida spp. at 0.125 - 1 mg/mL |

| Antiepileptic | N-((benzo[b]thien-3-yl)methyl)sulfamide | Excellent anticonvulsant activity in rodent models |

Structure Activity Relationship Sar Studies and Pharmacophore Analysis

Correlation between Structural Modifications and Biological Activity

The biological activity of 4-Bromothiophene-2-sulfonamide can be significantly modulated by introducing various structural modifications. Key reaction sites for modification include the sulfonamide nitrogen and the thiophene (B33073) ring itself. Common modifications include N-acylation, N-alkylation, and Suzuki cross-coupling reactions at the bromine-substituted position. These alterations can lead to derivatives with enhanced pharmacological profiles smolecule.com.

One area of exploration has been the N-alkylation of the sulfonamide group. Studies on the closely related 5-bromothiophene-2-sulfonamide (B1270684) have shown that introducing alkyl groups at the sulfonamide nitrogen can influence antibacterial efficacy. For instance, the synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides has been undertaken to explore their activity against clinically isolated bacterial strains nih.gov. While direct SAR data for this compound derivatives is limited in the available literature, the findings from its 5-bromo isomer offer valuable insights.

| Compound | Modification | Biological Activity Highlight | Reference |

| 5-bromo-N-ethylthiophene-2-sulfonamide | N-ethylation | Antibacterial activity | nih.gov |

| 5-bromo-N-propylthiophene-2-sulfonamide | N-propylation | MIC: 0.39 μg/mL against NDM-KP ST147 | nih.gov |

| 5-bromo-N-isopropylthiophene-2-sulfonamide | N-isopropylation | Lower yield possibly due to steric hindrance | nih.gov |

Furthermore, the bromine atom on the thiophene ring serves as a convenient handle for Suzuki cross-coupling reactions, allowing for the introduction of various aryl groups. This modification can significantly alter the electronic and steric properties of the molecule, leading to new compounds with diverse biological activities smolecule.com. The synthesis of 5-aryl thiophene sulfonamide derivatives via this method has been reported to yield compounds with potent urease inhibitory and antibacterial activities researchgate.net.

Role of the Thiophene Ring in Bioactivity and Receptor Interaction

The thiophene ring is a privileged scaffold in medicinal chemistry, and its presence in this compound is critical to its biological activity. Thiophene is a five-membered aromatic heterocycle containing a sulfur atom. This ring system is a bioisostere of the benzene (B151609) ring and offers several advantages in drug design.

The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions with biological targets, which can enhance binding affinity. The aromatic nature of the thiophene ring allows for π-π stacking interactions with aromatic residues in the active sites of enzymes and receptors.

Sulfonamide Moiety as a Key Pharmacophore in Drug Design

The sulfonamide group (-SO₂NH₂) is a well-established pharmacophore and is a key functional group in a wide range of therapeutic agents, including antibacterial, diuretic, and anticancer drugs. Its importance stems from its ability to act as a transition-state analog and to form strong hydrogen bonds with biological targets.

In many of its applications, the sulfonamide moiety mimics a carboxylic acid group in terms of its acidic nature and its ability to participate in hydrogen bonding. As a zinc-binding group, it is a cornerstone of carbonic anhydrase inhibitors, where the deprotonated sulfonamide coordinates to the zinc ion in the enzyme's active site.

The sulfonamide group's geometry and electronic properties are crucial for its biological activity. The tetrahedral geometry around the sulfur atom and the presence of two electronegative oxygen atoms and a nitrogen atom allow for a rich network of interactions with receptor sites. The acidity of the sulfonamide proton can be modulated by the nature of the substituent on the nitrogen atom, which in turn can influence the binding affinity and pharmacokinetic properties of the drug.

Computational Insights into SAR

Computational methods, such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations, provide valuable insights into the SAR of this compound and its derivatives. These in silico techniques help to rationalize experimental findings and guide the design of new compounds with improved activity.

Molecular docking studies can predict the binding mode of this compound derivatives within the active site of a target protein. For example, in a study of N-alkylated 5-bromothiophene-2-sulfonamides, in-silico tests were conducted against a protein from New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae (PDB ID: 5N5I). The results revealed that the compounds could form hydrogen bonds and hydrophobic interactions with the active site residues, providing a molecular basis for their antibacterial activity nih.gov.

Computational studies on thiophene sulfonamide derivatives have also been used to calculate various molecular properties, such as geometric parameters, electronic properties (HOMO-LUMO energy gap), and thermodynamic parameters mdpi.comresearchgate.net. These calculations can help to understand the stability and reactivity of the compounds and their potential for non-linear optical applications mdpi.comresearchgate.net. For a series of thiophene sulfonamide derivatives, density functional theory (DFT) calculations have been employed to determine bond lengths, bond angles, and dihedral angles, which can be correlated with their biological activity mdpi.com.

While specific computational studies solely focused on this compound are not extensively detailed in the available literature, the application of these methods to the broader class of thiophene sulfonamides demonstrates their power in elucidating SAR and guiding the design of novel therapeutic agents.

Patent Landscape and Intellectual Property of 4 Bromothiophene 2 Sulfonamide

Analysis of Existing Patent Literature

A thorough review of existing patent literature reveals a notable scarcity of patents that specifically claim 4-Bromothiophene-2-sulfonamide. The majority of patenting activity in this chemical space has been directed towards its isomer, 5-Bromothiophene-2-sulfonamide (B1270684), and other substituted thiophene-2-sulfonamides. These related compounds have been extensively explored for their therapeutic potential, particularly as carbonic anhydrase inhibitors for the treatment of conditions such as elevated intraocular pressure.

A key example in the broader field is the European Patent EP0182691A1, which describes a range of substituted thiophene-2-sulfonamides. google.com This patent, however, focuses on derivatives of 5-bromothiophene-2-sulfonamide, which serves as a starting material for the synthesis of various therapeutic agents. google.com The claims in this patent are directed towards 5-substituted-thiophene-2-sulfonamides, highlighting the therapeutic interest in modifications at the 5-position of the thiophene (B33073) ring. google.com

The patent landscape for the closely related 5-Bromothiophene-2-sulfonamide and its derivatives is more developed, with patents covering their synthesis and application. This contrasts sharply with the apparent lack of a significant patent portfolio for the 4-bromo isomer. This discrepancy suggests that either the 4-bromo isomer has been of less interest to researchers and pharmaceutical companies, or its synthesis and utility have not yet been explored to a degree that warrants patent protection.

| Patent/Application Number | Title | Key Focus Related to Thiophene-2-Sulfonamides | Assignee/Applicant |

|---|---|---|---|

| EP0182691A1 | Substituted thiophene-2-sulfonamides and their preparation | Focuses on 5-substituted thiophene-2-sulfonamides as carbonic anhydrase inhibitors, using 5-bromothiophene-2-sulfonamide as a key intermediate. | Merck & Co., Inc. |

Novel Derivatives and Patentability Considerations

While the existing patent landscape for this compound itself is sparse, the potential for developing novel derivatives that could be patentable remains an open and intriguing area. The patentability of any new chemical entity hinges on three primary criteria: novelty, non-obviousness (inventive step), and utility (industrial applicability).

Novelty: For a derivative of this compound to be considered novel, it must not have been previously disclosed to the public in any form (e.g., in a patent, scientific journal, or public presentation) before the date of the patent application. Given the limited existing literature on the 4-bromo isomer, it is highly probable that a wide range of its derivatives would satisfy the novelty requirement.

Non-Obviousness: This criterion assesses whether the new derivative would have been obvious to a person skilled in the art at the time the invention was made. To be patentable, the derivative should exhibit unexpected properties or be synthesized through a non-obvious method. For instance, if a novel derivative of this compound were to demonstrate a surprising and significant biological activity, such as potent and selective inhibition of a particular enzyme, this would support the argument for non-obviousness. The general knowledge about the biological activity of sulfonamides could be a hurdle to overcome, meaning a new derivative would need to show a clear, unexpected advantage over existing compounds.

Utility: The new derivative must have a specific, substantial, and credible utility. In the context of medicinal chemistry, this would typically involve demonstrating a therapeutic application, for example, as an antibacterial, antifungal, or anticancer agent. The broad spectrum of biological activities associated with sulfonamide-containing compounds suggests that derivatives of this compound could plausibly find utility in various therapeutic areas.

Potential avenues for creating novel and patentable derivatives of this compound could include:

Substitution at the sulfonamide nitrogen: Introducing various alkyl, aryl, or heterocyclic groups to the sulfonamide nitrogen could lead to new compounds with distinct pharmacological profiles.

Modification of the thiophene ring: While the bromine at the 4-position is a defining feature, further substitutions on the thiophene ring could be explored.

Bioisosteric replacement: Replacing the sulfonamide group with other functional groups that have similar physical or chemical properties (bioisosteres) could result in novel compounds with improved properties.

Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 5-Bromothiophene-2-sulfonamide |

Future Directions and Research Opportunities for 4 Bromothiophene 2 Sulfonamide

The 4-bromothiophene-2-sulfonamide scaffold represents a promising starting point for the development of novel therapeutic agents. Its unique structural features, including the reactive bromine atom and the biologically active sulfonamide group, offer numerous avenues for chemical modification and optimization. Future research efforts are poised to build upon the existing foundation of knowledge surrounding thiophene (B33073) and sulfonamide derivatives to unlock the full therapeutic potential of this compound class. Key areas of future investigation include targeted synthesis for improved biological activity, exploration of new therapeutic applications, advanced computational design for lead optimization, and a clear path toward translational and pre-clinical development.

Q & A

Q. What are the standard synthetic routes for 4-Bromothiophene-2-sulfonamide?

- Methodological Answer : Synthesis typically involves bromination of thiophene precursors followed by sulfonamide functionalization. Key steps include: